Unveiling the Intricacies of Cucumarioside H: A Technical Guide
Unveiling the Intricacies of Cucumarioside H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, isolation, and biological activity of Cucumarioside H, a series of triterpene glycosides isolated from the sea cucumber Eupentacta fraudatrix. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure of Cucumarioside H Variants
Cucumarioside H is not a single entity but rather a family of closely related triterpene glycosides. These compounds share a common structural framework consisting of a holostane-type triterpene aglycone and a branched pentasaccharide chain. Variations in the side chain of the aglycone and the degree of sulfation give rise to the different Cucumarioside H analogues. The structures of the known variants are detailed below.
The structural elucidation of these complex molecules has been primarily achieved through a combination of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and Mass Spectrometry (MS)[1].
Aglycone Core
The aglycone of the Cucumarioside H series is a holostane-type triterpene, characterized by a lanostane skeleton with an 18(20)-lactone ring.
Carbohydrate Moiety
The carbohydrate chain is a branched pentasaccharide, typically attached to the C-3 position of the aglycone. A characteristic feature of the glycosides from Eupentacta fraudatrix is the presence of 3-O-methyl-D-xylose as a terminal monosaccharide unit[2][3].
Structural Visualization of Cucumarioside H5
To illustrate the core structure, a DOT script for the visualization of Cucumarioside H5 is provided below. The primary structural data for this visualization is based on the findings of Silchenko, Kalinovsky, Avilov, et al.
Caption: General structure of Cucumarioside H5.
Spectroscopic and Spectrometric Data
The precise chemical structures of the Cucumarioside H variants have been determined through extensive analysis of their NMR and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental to the structural elucidation of these glycosides. The chemical shifts provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. While a complete, consolidated table for all H variants is not available in a single source, representative data for related cucumariosides are presented to illustrate the typical chemical shifts observed.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Carbohydrate Moiety of a Related Cucumarioside
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Xylose-1 | ||
| 1 | 4.72 (d, 7.5) | 104.8 |
| 2 | 3.55 (t, 8.5) | 81.5 |
| 3 | 3.80 (t, 8.5) | 76.5 |
| 4 | 4.10 (t, 8.5) | 78.0 |
| 5a | 3.45 (dd, 11.5, 8.5) | 66.5 |
| 5b | 3.95 (dd, 11.5, 5.0) | |
| Quinovose | ||
| 1 | 4.95 (d, 7.5) | 102.5 |
| ... | ... | ... |
| 3-O-Me-Xylose | ||
| 1 | 4.80 (d, 7.0) | 105.0 |
| OMe | 3.65 (s) | 60.5 |
| ... | ... | ... |
| Note: Data are representative and may vary slightly between different Cucumarioside H variants and experimental conditions. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are crucial for determining the molecular weight and fragmentation patterns of these large glycosides. The fragmentation of the carbohydrate chain provides information about the sequence of the sugar residues.
Table 2: Representative Mass Spectrometry Data for a Cucumarioside H Analogue
| Ion | m/z | Interpretation |
| [M-Na]⁻ | 1307.6 | Molecular ion |
| [M-Na-SO₃]⁻ | 1227.6 | Loss of sulfate group |
| [M-Na-SO₃-MeXyl]⁻ | 1081.5 | Loss of terminal 3-O-Me-Xylose |
| ... | ... | ... |
| Note: Fragmentation patterns can be complex and are used to deduce the sugar sequence and aglycone structure. |
Experimental Protocols
Isolation and Purification of Cucumarioside H from Eupentacta fraudatrix
The following is a generalized protocol for the isolation and purification of triterpene glycosides from sea cucumbers, which can be adapted for the Cucumarioside H series.
Experimental Workflow for Glycoside Isolation
Caption: General workflow for isolating Cucumarioside H.
Structural Elucidation Methodology
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
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1D and 2D NMR Spectroscopy: Including ¹H, ¹³C, DEPT, COSY, TOCSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry.
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High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight with high accuracy.
Biological Activity and Signaling Pathways
Cucumariosides, including the H series, are known for their significant biological activities, primarily their cytotoxicity against various cancer cell lines.
Membranotropic Action
A primary mechanism of action for many sea cucumber triterpene glycosides is their interaction with cell membranes. They can form pores in membranes, leading to disruption of ion homeostasis and ultimately cell lysis.
Induction of Apoptosis
Recent studies have shown that some cucumariosides can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.
Signaling Pathway for Cucumarioside-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway.
The induction of apoptosis by these compounds involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to the execution of the apoptotic program.
Conclusion
The Cucumarioside H series of triterpene glycosides represents a promising class of natural products with potent biological activities. Their complex structures and interesting mechanism of action make them valuable leads for the development of new therapeutic agents, particularly in the field of oncology. Further research is warranted to fully elucidate the structure-activity relationships and the detailed molecular targets of each Cucumarioside H variant.
References
- 1. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological action of cucumariosides I1, I3, I4, three new minor disulfated pentaosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological activity of cucumariosides B1 and B2, two new minor non-sulfated unprecedented triosides - PubMed [pubmed.ncbi.nlm.nih.gov]
